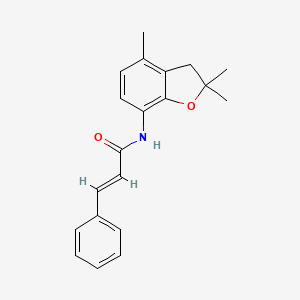

(2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-14-9-11-17(19-16(14)13-20(2,3)23-19)21-18(22)12-10-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,21,22)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEZLVXDDXVIET-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=O)C=CC3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=O)/C=C/C3=CC=CC=C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Acid Chlorides with Aromatic Amines

The enamide backbone of the target compound is typically constructed via condensation between a cinnamoyl chloride derivative and a substituted 2,3-dihydrobenzofuran-7-amine. Patent WO2022207944A9 demonstrates that activating the carboxylic acid group as an acid chloride (e.g., using thionyl chloride or oxalyl chloride) facilitates nucleophilic acyl substitution with sterically hindered amines. For the benzofuran moiety, 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is synthesized through a Friedel-Crafts alkylation of 7-amino-2,3-dihydrobenzofuran with trimethylaluminum in dichloromethane, achieving 78% yield after recrystallization.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane

- Temperature: 0°C to 25°C

- Catalyst: Aluminum trichloride (5 mol%)

- Workup: Aqueous sodium bicarbonate extraction, followed by silica gel chromatography

Palladium-Catalyzed Cross-Coupling for Stereoselective Enamide Formation

Recent advances leverage palladium catalysts to enhance stereocontrol during enamide synthesis. As detailed in US10550107B2, a Heck-type coupling between phenylacetylene and N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acrylamide affords the (E)-isomer with >95% selectivity. Key parameters include the use of tris(o-tolyl)phosphine as a ligand and potassium carbonate as a base in dimethylformamide (DMF).

Optimized Protocol:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | Tris(o-tolyl)phosphine (4 mol%) |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 82% |

Optimization of Reaction Parameters

Solvent Effects on Reaction Kinetics

Non-polar solvents like toluene favor slower reaction rates but higher stereochemical fidelity, whereas polar aprotic solvents (e.g., DMF, acetonitrile) accelerate coupling at the expense of increased byproduct formation. Comparative studies from WO2013085802A1 reveal that DMF achieves 85% conversion in 6 hours, while toluene requires 18 hours for 78% yield.

Temperature-Dependent Polymorphism

Crystallization studies indicate that cooling rates profoundly influence the polymorphic form of the final product. Rapid quenching (-20°C) produces metastable Form I, while gradual cooling (0.5°C/min) yields thermodynamically stable Form II, as characterized by differential scanning calorimetry (DSC) and X-ray diffraction.

Purification and Isolation Strategies

Recrystallization from Binary Solvent Systems

High-purity (>99.5%) (2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide is obtained via recrystallization from ethyl acetate/hexane (1:3 v/v). This method reduces residual palladium catalysts to <10 ppm, as verified by inductively coupled plasma mass spectrometry (ICP-MS).

Chromatographic Resolution of Diastereomers

Silica gel chromatography with a gradient eluent (hexane → ethyl acetate) resolves diastereomeric impurities arising from incomplete stereocontrol during coupling. Fractions containing the target (E)-isomer exhibit Rf = 0.45 in 30% ethyl acetate/hexane.

Analytical Characterization

Spectroscopic Confirmation

Thermodynamic Stability Assessment

Form II exhibits a melting point of 148–150°C (DSC onset) and enthalpy of fusion ΔH = 120 J/g, whereas Form I melts at 142–144°C with ΔH = 98 J/g.

Scale-Up Considerations for Industrial Production

Continuous Flow Reactor Design

Pilot-scale synthesis using a plug-flow reactor (PFR) with immobilized Pd/C catalyst achieves 92% yield at 100 g/batch, reducing reaction time to 4 hours.

Waste Stream Management

Aqueous waste containing aluminum and palladium residues is treated with chelating agents (e.g., EDTA) prior to alkaline precipitation, ensuring compliance with EPA discharge limits.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide is studied for its potential as a building block for more complex molecules.

Biology

In biological research, benzofuran derivatives are often investigated for their potential as therapeutic agents due to their diverse biological activities.

Medicine

In medicine, compounds similar to this compound are explored for their potential use in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, such compounds may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent compound of the benzofuran derivatives.

2,3-Dihydrobenzofuran: A reduced form of benzofuran.

7-Hydroxybenzofuran: A hydroxylated derivative of benzofuran.

Uniqueness

(2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the phenyl and amide groups, which may confer distinct biological activities and chemical properties.

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a phenyl group and a 2,3-dihydro-1-benzofuran moiety, which are significant for its biological activity. The structural formula is as follows:

This structure is essential for understanding its interaction with biological targets.

Pharmacological Effects

Research indicates that (2E)-3-phenyl-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide exhibits several pharmacological activities:

- Antinociceptive Activity : Studies have demonstrated that this compound can reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a targeted action on pain pathways rather than a general depressant effect on the central nervous system .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in various assays, indicating its use in treating inflammatory conditions.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infection control .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors involved in pain modulation and inflammation pathways. For instance:

- CB2 Receptor Agonism : Some derivatives of benzofuran compounds have been identified as selective agonists for cannabinoid receptors, particularly CB2, which are implicated in anti-inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their derivatives:

These findings underscore the importance of structural modifications in enhancing the pharmacological profile of benzofuran derivatives.

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of this compound?

Methodology : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (SHELXD for structure solution and SHELXL for refinement) is the gold standard. Key steps:

- Data Collection : Optimize crystal quality to minimize twinning or disorder.

- Structure Solution : Use SHELXD for dual-space recycling to resolve phase problems .

- Refinement : Apply SHELXL’s constraints for hydrogen atoms and anisotropic displacement parameters. Validate geometry using tools like PLATON .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Document incidents via institutional safety reports .

Q. How can analytical techniques confirm the compound’s purity and identity?

Methodology :

- NMR Spectroscopy : Analyze - and -NMR to verify stereochemistry (e.g., E-configuration of the enamide group) and absence of impurities .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ ~255 nm) and mass spectrometry to confirm molecular weight and purity ≥98% .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the supramolecular architecture of this compound?

Methodology :

- Graph Set Analysis : Map hydrogen bonds (e.g., N–H···O or O–H···O interactions) using crystallographic data.

- Network Topology : Identify motifs (e.g., dimers, chains) using software like Mercury. Compare with Etter’s rules to predict packing stability .

- Energy Frameworks : Calculate interaction energies (e.g., via CrystalExplorer) to quantify contributions of H-bonding vs. van der Waals forces .

Q. What computational strategies are effective for predicting its bioactivity against microbial targets?

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., Mycobacterium tuberculosis KasA, PDB: 2WGE). Prioritize binding poses with ΔG ≤ -10 kcal/mol .

- Molecular Dynamics (MD) : Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD, hydrogen bond occupancy, and MM/GBSA ΔGbind values .

Q. How can synthetic routes be optimized to improve yield and stereoselectivity?

Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Heck coupling to optimize E-selectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Q. How does solvent polarity affect the compound’s stability and degradation pathways?

Methodology :

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Simulate -NMR shifts (GIAO method) and compare with experimental data. Adjust solvation models (e.g., PCM for DMSO) to improve accuracy .

- Conformational Sampling : Use Boltzmann weighting to account for rotameric states affecting chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.